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molecular formula C8H5ClF3N3O B8508243 4-chloro-5-(trifluoromethyl)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one

4-chloro-5-(trifluoromethyl)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No. B8508243
M. Wt: 251.59 g/mol
InChI Key: RSEBTIYPIHACQL-UHFFFAOYSA-N
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Patent
US08436002B2

Procedure details

Combine methyl 3-(4,6-dichloropyrimidin-5-yl)-4,4,4-trifluorobutanoate (501.0 g, 1.57 mol) and 2 M ammonia in isopropyl alcohol (1.57 L, 2.0 eq) in a pressure reactor. Heat at 120° C. for seven hours. Cool the mixture to room temperature, then concentrate in vacuo. Dilute with hexanes (1 L). Filter to give crude product. Triturate this solid with 10% isopropyl alcohol in water (600 mL) and water (1.3 L). Filter and dry at 70° C. to give 4-chloro-5-(trifluoromethyl)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one (328.9 g, 83%) as a racemate. MS (ES) m/z=252 [M]+.
Name
methyl 3-(4,6-dichloropyrimidin-5-yl)-4,4,4-trifluorobutanoate
Quantity
501 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.57 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH:8]([C:14]([F:17])([F:16])[F:15])[CH2:9][C:10](OC)=[O:11])=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[NH3:19].C(O)(C)C>>[Cl:1][C:2]1[C:7]2[CH:8]([C:14]([F:17])([F:16])[F:15])[CH2:9][C:10](=[O:11])[NH:19][C:6]=2[N:5]=[CH:4][N:3]=1

Inputs

Step One
Name
methyl 3-(4,6-dichloropyrimidin-5-yl)-4,4,4-trifluorobutanoate
Quantity
501 g
Type
reactant
Smiles
ClC1=NC=NC(=C1C(CC(=O)OC)C(F)(F)F)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
1.57 L
Type
reactant
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
ADDITION
Type
ADDITION
Details
Dilute with hexanes (1 L)
FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
to give crude product
CUSTOM
Type
CUSTOM
Details
Triturate this solid with 10% isopropyl alcohol in water (600 mL) and water (1.3 L)
FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
dry at 70° C.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)NC(CC2C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 328.9 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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